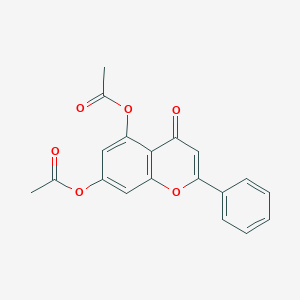

5,7-Diacetoxyflavone

Descripción

Propiedades

IUPAC Name |

(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVULDRRJPCIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7-Diacetoxyflavone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone is a synthetic flavonoid derivative belonging to the flavone subclass. As a di-acetylated analog of chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid, it is a subject of interest in medicinal chemistry and pharmacological research. The acetylation of the hydroxyl groups at the 5 and 7 positions of the flavone backbone alters its physicochemical properties, such as lipophilicity and solubility, which can in turn influence its biological activity and pharmacokinetic profile. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Structure and Properties

This compound is structurally characterized by a C6-C3-C6 skeleton, with a phenyl group at the 2-position of the chromen-4-one (benzopyran-4-one) ring system. Two acetoxy groups are substituted at the 5 and 7 positions of the A-ring.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate[1] |

| CAS Number | 6665-78-7[2] |

| Molecular Formula | C₁₉H₁₄O₆[2] |

| SMILES | CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 338.3 g/mol | [2] |

| Boiling Point | 518.9 ± 50.0 °C at 760 mmHg | [2] |

| Flash Point | 230.1 ± 30.2 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Synthesis of this compound

This compound is typically synthesized from its natural precursor, chrysin (5,7-dihydroxyflavone), through an acetylation reaction.

Experimental Protocol: Acetylation of Chrysin

This protocol is based on general methods for the acetylation of flavonoids.

Materials:

-

Chrysin (5,7-dihydroxyflavone)

-

Acetic anhydride

-

Pyridine

-

Crushed ice

-

Distilled water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend chrysin in an excess of acetic anhydride.

-

Add a catalytic amount of pyridine to the suspension.

-

Heat the reaction mixture in a water bath for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully pour the reaction mixture over crushed ice with stirring to quench the excess acetic anhydride.

-

The solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude this compound from a suitable solvent, such as ethyl acetate.

Logical Workflow for Synthesis

Caption: Synthesis workflow of this compound from chrysin.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm corresponding to the protons on the A and B rings. The protons on the A-ring (at C6 and C8) would likely appear as doublets. The protons on the B-ring would show characteristic multiplets.

-

H-3 Proton: A singlet around 6.5-7.0 ppm.

-

Acetyl Protons: Two sharp singlets around 2.3-2.5 ppm, each integrating to 3H, corresponding to the two acetoxy groups.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbons: Signals for the C4 ketone and the two ester carbonyls would appear in the downfield region (160-180 ppm).

-

Aromatic Carbons: A series of signals in the aromatic region (100-160 ppm).

-

Methyl Carbons: Signals for the two acetyl methyl groups would be observed in the upfield region (around 20-25 ppm).

Expected IR Spectral Data:

-

C=O Stretching (Ester): Strong absorption bands around 1760-1770 cm⁻¹.

-

C=O Stretching (Ketone): A strong absorption band around 1640-1650 cm⁻¹.

-

C-O Stretching (Ester): Absorption bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Expected UV-Vis Spectral Data: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum.

-

Band I: In the range of 300-380 nm, corresponding to the cinnamoyl system (B-ring and the C3-C4 bond).

-

Band II: In the range of 240-280 nm, associated with the benzoyl system (A-ring).

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the activities of its parent compound, chrysin, and other related flavones provide insights into its potential pharmacological effects. Flavonoids, as a class, are known to possess anti-inflammatory, antioxidant, and anticancer properties.[2] The acetylation of hydroxyl groups can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and bioavailability, which may alter its biological activity profile compared to the parent compound.

Potential Signaling Pathways Modulated by Flavonoids

The following diagram illustrates common signaling pathways that are often modulated by flavonoids and could be relevant for investigating the mechanism of action of this compound.

Caption: Potential signaling pathways modulated by flavonoids.

Experimental Protocols for Biological Assays

The following are general protocols for assays that can be used to evaluate the biological activity of this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

2. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

-

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A decrease in nitrite concentration indicates an inhibitory effect on NO production.

-

Experimental Workflow for Biological Assays

Caption: General workflow for in vitro biological evaluation.

Conclusion

This compound is a readily synthesizable derivative of the natural flavonoid chrysin. While comprehensive experimental data on its physical, spectral, and biological properties are not yet abundant in publicly available literature, its chemical structure suggests it is a promising candidate for further investigation. The acetylation of the 5 and 7-hydroxyl groups is expected to increase its lipophilicity, which may enhance its cellular uptake and alter its pharmacological profile. Future research should focus on the detailed characterization of this compound and the exploration of its biological activities, particularly in the areas of cancer, inflammation, and other diseases where flavonoids have shown therapeutic potential. The experimental protocols and theoretical frameworks provided in this guide offer a foundation for researchers to design and conduct such studies.

References

An In-Depth Technical Guide to the Synthesis of 5,7-Diacetoxyflavone from Chrysin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7-diacetoxyflavone from its natural precursor, chrysin. The document details a standard experimental protocol, characterization data, and explores the potential biological significance of this acetylated flavonoid, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its therapeutic application is often limited by poor aqueous solubility and bioavailability.[1] Chemical modification, such as the acetylation of its hydroxyl groups to form this compound, is a common strategy to enhance its lipophilicity and potentially improve its pharmacokinetic profile and biological activity.[1] This guide focuses on the synthetic conversion of chrysin to this compound, providing the necessary technical details for its preparation and characterization.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound from chrysin is through an acylation reaction using acetic anhydride in the presence of a base, typically pyridine.

Reaction Scheme

The acetylation of the 5- and 7-hydroxyl groups of chrysin proceeds as follows:

Caption: Synthesis of this compound from Chrysin.

Experimental Protocol

The following protocol is based on established laboratory procedures for the acetylation of flavonoids.

Materials:

-

Chrysin (5,7-dihydroxyflavone)

-

Acetic Anhydride (Ac₂O), freshly distilled

-

Pyridine

-

Crushed Ice

-

Ethanol (EtOH)

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 0.2 g of chrysin in 2 mL of freshly distilled acetic anhydride.

-

Add 2 drops of pyridine to the solution. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

-

Heat the reaction mixture on a water bath for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask and add crushed ice to the mixture to hydrolyze the excess acetic anhydride.

-

Dilute the mixture with water and allow it to stand for 1 hour to ensure complete precipitation of the product.

-

Filter the precipitated solid, wash it with a small amount of water, and dry it under vacuum at 60°C for 15 hours.

-

The crude product can be further purified by recrystallization from ethanol to yield colorless plates of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Chrysin | |

| Reagents | Acetic Anhydride, Pyridine | |

| Product | This compound | |

| Melting Point | 191-192 °C | [3] |

Note: While a specific percentage yield for this exact reaction was not found in the searched literature, similar acylation reactions of flavonoids typically proceed in good to excellent yields.

Characterization of this compound

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons on the A and B rings of the flavone skeleton. The disappearance of the signals for the hydroxyl protons of chrysin and the appearance of two new singlet signals in the aliphatic region (typically around δ 2.3-2.5 ppm) corresponding to the two acetyl groups would confirm the successful acetylation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the characteristic signals for the flavone backbone. The signals for the carbons bearing the hydroxyl groups (C-5 and C-7) will shift upon acetylation. New signals for the acetyl carbonyl carbons (around δ 168-170 ppm) and methyl carbons (around δ 20-22 ppm) will also be present.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound would show the disappearance of the broad O-H stretching band of chrysin and the appearance of strong C=O stretching bands for the ester groups, typically around 1750-1770 cm⁻¹. The characteristic C=O stretching of the γ-pyrone ring will also be present.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak [M]⁺ for this compound (C₁₉H₁₄O₆) is expected at m/z 338.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound can be summarized in the following diagram.

Caption: Experimental Workflow for this compound Synthesis.

Biological Activity and Potential Signaling Pathways

While chrysin itself has been extensively studied for its biological activities, research specifically on this compound is less abundant. However, the acetylation of flavonoids is a known strategy to enhance their biological potential. It is hypothesized that the increased lipophilicity of this compound may lead to improved cell membrane permeability and bioavailability, potentially enhancing the inherent activities of the chrysin scaffold.

Closely related analogs, such as 5,7-dimethoxyflavone, have demonstrated anti-inflammatory and anticancer properties.[4][5][6] For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways.[5] It is plausible that this compound could modulate similar signaling pathways.

Potential areas of investigation for the biological activity of this compound include:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines.

-

Anticancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

-

Enzyme Inhibition: Modulation of kinases, phosphatases, and other enzymes involved in cellular signaling.

Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound.

Alternative Synthesis Approaches

While the acetic anhydride/pyridine method is robust, there is growing interest in developing more environmentally friendly and efficient synthetic routes.

-

Green Chemistry Approaches: The use of solid acid catalysts or solvent-free conditions could provide greener alternatives to traditional methods that use stoichiometric amounts of reagents and potentially hazardous solvents.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including acetylations.

-

Enzymatic Acylation: The use of lipases for the regioselective acylation of flavonoids is a promising green alternative, offering high selectivity under mild reaction conditions.

Exploration of these alternative methods could lead to more sustainable and efficient processes for the production of this compound and other acetylated flavonoids.

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of this compound from chrysin. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers aiming to prepare this compound for further investigation. The potential for enhanced biological activity through acetylation makes this compound an interesting candidate for future studies in drug discovery and development. Further research into its specific pharmacological properties and the development of greener synthetic methodologies are warranted.

References

The Biological Activity of 5,7-Diacetoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, also known as chrysin diacetate, is a synthetic derivative of the naturally occurring flavone, chrysin (5,7-dihydroxyflavone). As a member of the flavonoid class of polyphenols, it is the subject of growing interest within the scientific community for its potential therapeutic applications. The acetylation of the hydroxyl groups at the 5 and 7 positions of the chrysin backbone is a common strategy in medicinal chemistry to potentially enhance bioavailability and modulate biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing upon data from its parent compound, chrysin, and other closely related analogs to build a predictive profile of its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development endeavors.

While direct experimental data on this compound is limited, its structural relationship to chrysin and other 5,7-substituted flavones allows for informed extrapolation of its likely biological effects. It has been reported to possess antitumor activity against H22 cells in vitro[1]. This guide will therefore leverage the extensive research on chrysin and its derivatives to present a thorough analysis of the probable anticancer, anti-inflammatory, and antioxidant properties of this compound.

Core Biological Activities and Quantitative Data

The primary areas of biological investigation for flavonoids related to this compound include anticancer, anti-inflammatory, and antioxidant activities. The following tables summarize the quantitative data for chrysin (5,7-dihydroxyflavone) and 5,7-dimethoxyflavone, which serve as key reference compounds.

Table 1: Anticancer Activity of Chrysin and Related Flavones

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Chrysin (5,7-dihydroxyflavone) coupled with L-leucine methyl ester | MDA-MB-231 (Breast Cancer) | Antiproliferative | Superior to 5-fluorouracil | [2] |

| Chrysin (5,7-dihydroxyflavone) coupled with L-leucine methyl ester | MCF-7 (Breast Cancer) | Antiproliferative | Superior to 5-fluorouracil | [2] |

| Chrysin derivative (bis-substituted with 1,2,3-triazole) | HeLa (Cervical Cancer) | Antiproliferative | 0.733 µM | [2] |

| Porphyrin-chrysin conjugate | HeLa (Cervical Cancer) | Photodynamic Antitumor | 26.51 µM | [2] |

| Chrysin derivative (with phenyl-substituted triazole) | PC-3 (Prostate Cancer) | Anticancer | 10.8 µM | [2] |

| Chrysin derivative (with phenyl-substituted triazole) | MCF-7 (Breast Cancer) | Anticancer | 20.5 µM | [2] |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | 25 µM | [3][4] |

| Chrysin nanoparticles (PCNP-2) | MCF-7 (Breast Cancer) | Cytotoxicity | 35.7 µg/mL (24h), 26.1 µg/mL (48h) | [5] |

Table 2: Anti-inflammatory Activity of Chrysin and Related Flavones

| Compound | Model | Target | Effect | Reference |

| 5,7-Dimethoxyflavone | LPS-stimulated macrophages | NO, PGE2, TNF-α, IL-1β | Inhibition of production | [6] |

| 5,7-Dimethoxyflavone | Rat paw edema model | Inflammation | Comparable to aspirin | [7] |

| Chrysin (5,7-dihydroxyflavone) | Doxorubicin-induced cardiomyopathy in rats | NF-κB, MAPK, AKT pathways | Downregulation | [8] |

| Luteolin (a 5,7-dihydroxyflavone derivative) | IL-1β-stimulated rat hepatocytes | NO production | Significant suppression | [9] |

| Apigenin (a 5,7-dihydroxyflavone derivative) | IL-1β-stimulated rat hepatocytes | NO production | Greatest efficacy | [9] |

| Acacetin (a 5,7-dihydroxyflavone derivative) | IL-1β-stimulated rat hepatocytes | NO production | Greatest efficacy | [9] |

Table 3: Antioxidant Activity of Chrysin and Related Flavones

| Compound | Assay | Activity | Reference |

| Demethoxymatteucinol (5,7-dihydroxy-6,8-dimethyl flavanone) | DPPH radical scavenging | 11.87% inhibition at 50 µg/mL | [10][11] |

| Demethoxymatteucinol (5,7-dihydroxy-6,8-dimethyl flavanone) | Xanthine Oxidase Inhibition | 25.13% inhibition at 100 µg/mL | [10][11] |

| R. hybrida L. extract (rich in polyphenols) | DPPH | IC50 of 29.35 mg/g | [12] |

| R. hybrida L. extract (rich in polyphenols) | ABTS | 49.89 µmol TE/g | [12] |

| R. hybrida L. extract (rich in polyphenols) | FRAP | 48.68 µmol TE/g | [12] |

Key Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through the modulation of several key cellular signaling pathways.

Anticancer Activity: Apoptosis Induction

A primary mechanism of the anticancer effects of chrysin and its derivatives is the induction of apoptosis in tumor cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

Chrysin enhances TRAIL-induced apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2 and Mcl-1[13][14]. 5,7-Dimethoxyflavone has been shown to induce apoptosis in endometriosis and liver cancer cells by triggering endoplasmic reticulum stress, loss of mitochondrial membrane potential, and production of reactive oxygen species (ROS)[3][4][15].

Anti-inflammatory Activity: NF-κB and MAPK Signaling Inhibition

The anti-inflammatory effects of related flavones are largely attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.

5,7-Dimethoxyflavone inhibits the production of pro-inflammatory mediators by downregulating the NF-κB and MAPK pathways[6]. Chrysin has also been shown to downregulate these pathways in the context of doxorubicin-induced cardiomyopathy[8]. This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound are provided below. These protocols are based on standard methods used for related flavonoid compounds.

Anticancer Activity Assessment

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-inflammatory Activity Assessment

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity Assessment

This assay evaluates the free radical scavenging capacity of a compound.

-

DPPH Solution Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix the DPPH solution with various concentrations of this compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound, as a derivative of the well-studied flavonoid chrysin, holds significant promise as a therapeutic agent. Based on the extensive data available for its parent compound and other 5,7-substituted analogs, it is likely to exhibit notable anticancer, anti-inflammatory, and antioxidant properties. The acetylation of the hydroxyl groups may offer advantages in terms of bioavailability, a common limitation of natural flavonoids.

Future research should focus on the direct biological evaluation of this compound to confirm these predicted activities and to establish a precise quantitative profile. In vivo studies are also warranted to assess its efficacy, pharmacokinetics, and safety in animal models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such investigations, ultimately paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of Anti-Inflammatory Flavones in Chrysanthemum indicum Capitula Using Primary Cultured Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogres.com [phcogres.com]

- 11. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Phytochemical Composition, Antioxidant and Antibacterial Activity of Five Red Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Chrysin: Precursor to 5,7-Diacetoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavone, a class of flavonoids, that serves as a vital precursor in the synthesis of 5,7-Diacetoxyflavone and other derivatives of pharmacological interest.[1] Found in a variety of natural sources, chrysin has garnered significant attention from the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and anxiolytic properties.[2][3][4] Its therapeutic potential is primarily attributed to its chemical structure, which allows it to modulate various intracellular signaling pathways.[3]

This technical guide provides a comprehensive overview of the primary natural sources of chrysin, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a visualization of its key biological pathways. Despite its promising in vitro activities, the clinical application of chrysin is often hampered by its low aqueous solubility and poor oral bioavailability, which leads to rapid metabolism and excretion.[3][5] Research is ongoing to overcome these limitations through advanced formulation strategies like nanoencapsulation.[6]

Natural Sources of Chrysin

Chrysin is widely distributed in the plant and fungal kingdoms and is a notable component of bee products.[7] The primary sources include certain plants, honey, propolis, and various mushrooms.[1][6]

-

Bee Products : Propolis, a resinous mixture produced by honeybees, is one of the richest sources of chrysin.[8] Its concentration in propolis can vary significantly depending on the geographical location and the local flora visited by the bees.[9][10] Honey also contains chrysin, though typically in lower amounts than propolis.[1][5]

-

Plants : Several plant species are known to contain chrysin. The most prominent among these are the passion flowers, particularly Passiflora caerulea (blue passion flower) and Passiflora incarnata.[1][3] Another significant plant source is Oroxylum indicum, also known as the Indian trumpet flower, where chrysin is found in the seeds and bark.[11][12] Other plants reported to contain chrysin include Scutellaria baicalensis, chamomile, and carrots.[1][6]

-

Fungi : Certain edible mushrooms have been identified as sources of chrysin.[1] These include species such as Pleurotus ostreatus (oyster mushroom).[3] Additionally, the endophytic fungus Chaetomium globosum, isolated from marine algae, has been identified as a microbial source of chrysin.[13][14]

Quantitative Analysis of Chrysin Content

The concentration of chrysin varies considerably among its natural sources. Propolis stands out as a particularly rich source. The tables below summarize the quantitative data reported in the literature.

Table 1: Chrysin Content in Bee Products

| Source | Geographic Origin | Chrysin Content | Reference |

| Propolis | Not Specified | Up to 28 g/L | [1] |

| Propolis | Hungary | 82.9 mg/g | [9] |

| Propolis | Bulgaria | 66.3 mg/g | [9] |

| Propolis | Poland | 19 mg/g | [9] |

| Propolis | Korea | 11 mg/g | [9] |

| Propolis | Greece | 10 mg/g | [9] |

| Propolis | Italy (Central) | 3.15% - 10.03% w/w | [10] |

| Propolis | Italy (Northern) | <0.05% - 4.87% w/w | [10] |

| Forest Honey | Not Specified | 5.3 mg/kg | [1][5] |

| Honeydew Honey | Not Specified | 0.10 mg/kg | [1] |

| General Honey | Various | ~0.2 mg / 100 g | [1] |

Table 2: Chrysin Content in Plant and Fungal Sources

| Source | Part | Chrysin Content | Reference |

| Oroxylum indicum | Roots (seedling) | 3.3148 µg/mL (in extract) | [15] |

| Passiflora edulis | Leaves | 0.012 - 0.120 mg/mL (linear range) | [8] |

| Suillus bellinii (Mushroom) | Fruiting body | 0.34 mg/kg | [1] |

| Lactarius deliciosus (Mushroom) | Fruiting body | 0.17 mg/kg | [1] |

Experimental Protocols: Extraction and Quantification

The isolation and quantification of chrysin from natural matrices require robust and efficient methodologies. The choice of method depends on the source material and the desired purity and yield.

Extraction Methodologies

Several techniques are employed for extracting chrysin, ranging from conventional solvent extraction to more advanced methods.

-

Maceration : This is a traditional method involving soaking the plant material in a solvent (e.g., ethanol) to dissolve the target compounds.

-

Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. It has been shown to be a highly suitable method for extracting chrysin from propolis, yielding approximately 3 mg/g.[16][17]

-

Solvent Fractionation : Used for complex extracts, such as from Oroxylum indicum leaves, this method involves sequential extraction with solvents of varying polarity to separate compounds based on their solubility.[18][19]

A study comparing Maceration, MAE, and a combination of both for propolis found that MAE was the most effective method for chrysin extraction.[16]

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the accurate quantification of chrysin in extracts.

-

Objective : To separate and quantify chrysin from a crude natural extract.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A Reverse-Phase C18 column is typically used.

-

Mobile Phase : A gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile) and water is common. For instance, a mobile phase of 50% methanol and 50% acetonitrile-water can be used.[14]

-

Flow Rate : A typical flow rate is 1.0 mL/min.[14]

-

Detection : Chrysin is detected using a UV detector, with the absorbance commonly measured at 310 nm.[14]

-

Quantification : The concentration of chrysin in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known chrysin concentrations.

Signaling Pathways Modulated by Chrysin

Chrysin exerts its biological effects by interacting with multiple cellular signaling pathways. Its anti-inflammatory and anticancer activities are of particular interest.

-

Anti-inflammatory Pathway : Chrysin has been shown to modulate inflammatory responses.[4][20] It can inhibit the activity of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and reduce the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[20][21] This action helps to mitigate chronic inflammation.

-

Apoptosis Induction in Cancer Cells : A key mechanism of chrysin's anticancer effect is the induction of apoptosis (programmed cell death) in tumor cells.[4][11] It can activate apoptotic pathways, for example, by increasing the activity of executioner enzymes like caspase-3.[21] This leads to the systematic dismantling of cancer cells, thereby inhibiting tumor growth. Studies have shown this effect in various cancer cell lines, including prostate cancer.[4]

References

- 1. Chrysin - Wikipedia [en.wikipedia.org]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysin reduces proliferation and induces apoptosis in the human prostate cancer cell line pc-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid Friday: Everything You Need to Know About Chrysin Flavor, Fragrance, and Benefits [acslab.com]

- 7. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Natural 98% Chrysin Oroxylum Indicum Extract - Oroxylum Indicum P. E., Oroxylum Indicum Supplement | Made-in-China.com [m.made-in-china.com]

- 12. xtendlife.com [xtendlife.com]

- 13. researchgate.net [researchgate.net]

- 14. Improved Chrysin Production by a Combination of Fermentation Factors and Elicitation from Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemijournal.com [chemijournal.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Discovery of a Novel Co-crystal of Chrysin and Oroxylin A with Anticancer Properties from Leaves of Oroxylum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. caringsunshine.com [caringsunshine.com]

- 21. Antidotal or protective effects of honey and chrysin, its major polyphenols, against natural and chemical toxicities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5,7-Diacetoxyflavone and its Precursor, Chrysin (5,7-Dihydroxyflavone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds valued for their wide range of biological activities. Among these, 5,7-dihydroxyflavone, commonly known as chrysin, has garnered significant scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of chrysin, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. Furthermore, this guide introduces 5,7-diacetoxyflavone, a synthetic derivative of chrysin, which is hypothesized to offer improved bioavailability, a common strategy in drug development to enhance the therapeutic potential of natural products. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

A clear distinction between the naturally occurring chrysin and its acetylated form is crucial for research and development. The key identifiers and molecular properties are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5,7-Dihydroxyflavone (Chrysin) | 480-40-0 | C₁₅H₁₀O₄ | 254.24 |

| This compound | 6665-78-7[1] | C₁₉H₁₄O₆ | 338.30[1] |

Synthesis of this compound from Chrysin

The acetylation of chrysin to yield this compound is a standard esterification reaction. A general laboratory protocol is provided below.

Objective: To synthesize this compound via the acetylation of 5,7-dihydroxyflavone (chrysin).

Materials:

-

5,7-dihydroxyflavone (chrysin)

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5,7-dihydroxyflavone in dichloromethane.

-

Addition of Reagents: To the stirred solution, add 2.5 equivalents of acetic anhydride followed by a catalytic amount of pyridine.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with distilled water and a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activities and Mechanisms of Action of Chrysin

Chrysin has been extensively studied for its diverse pharmacological effects. The primary activities are detailed below, along with the experimental protocols used to assess them.

Anticancer Activity

Chrysin has demonstrated significant anticancer properties in various cancer cell lines and animal models.[1][2][3] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[1][4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of chrysin on a cancer cell line, such as the human prostate cancer cell line PC-3.

-

Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of chrysin (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol describes the evaluation of chrysin's antitumor activity in a nude mouse xenograft model.

-

Tumor Inoculation: Subcutaneously inoculate nude mice with a suspension of cancer cells (e.g., HCC-LM3 hepatocellular carcinoma cells).

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer chrysin (e.g., 30 mg/kg) via intraperitoneal injection three times a week. The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissues can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki-67) and other relevant biomarkers.

Anti-inflammatory Activity

Chrysin exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.[5] It has been shown to suppress the production of pro-inflammatory cytokines and enzymes.[5][6]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method to evaluate the anti-inflammatory activity of a compound in vivo.

-

Animal Model: Use male Wistar rats.

-

Compound Administration: Administer chrysin orally at different doses (e.g., 50 and 100 mg/kg) one hour before the induction of inflammation. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., piroxicam, 10 mg/kg).

-

Induction of Inflammation: Induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the rats.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Effects

Chrysin has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[7][8][9][10][11] It exerts these effects through its antioxidant, anti-inflammatory, and anti-apoptotic activities.[8]

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

The SH-SY5Y human neuroblastoma cell line is a widely used model for neuroprotective studies.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., glutamate, diclofenac).

-

Chrysin Treatment: Pre-treat the cells with different concentrations of chrysin (e.g., 50 µM) before exposing them to the neurotoxin.

-

Assessment of Neuroprotection: Evaluate the neuroprotective effects of chrysin by measuring:

-

Cell Viability: Using the MTT assay.

-

Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS), lipid peroxidation, and the activity of antioxidant enzymes (e.g., SOD, CAT).

-

Apoptosis Markers: Assessing the expression of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins using techniques like Western blotting or RT-qPCR.

-

Signaling Pathways Modulated by Chrysin

Chrysin's biological activities are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Chrysin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory and proliferative genes.

Caption: Inhibition of the NF-κB signaling pathway by chrysin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Chrysin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Caption: Modulation of the PI3K/Akt signaling pathway by chrysin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Chrysin's effects on this pathway can be cell-type specific.

Caption: Modulation of the MAPK/ERK signaling pathway by chrysin.

Conclusion

Chrysin (5,7-dihydroxyflavone) is a promising natural compound with a well-documented portfolio of anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK underscores its therapeutic potential. The synthesis of its derivative, this compound, represents a rational approach to potentially enhance its bioavailability and clinical utility. This technical guide provides a foundational resource for further research and development of these compounds as novel therapeutic agents. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies in this exciting area of medicinal chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Solubility of 5,7-Diacetoxyflavone: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the solubility characteristics of 5,7-Diacetoxyflavone in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to a lack of specific quantitative data for this compound, this guide presents solubility information for its parent compound, chrysin (5,7-dihydroxyflavone), as a scientifically relevant proxy. The structural difference, the presence of acetyl groups, is expected to influence solubility.

Executive Summary

Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This is a crucial factor in the development of pharmaceuticals and in the design of in vitro and in vivo experiments.

Solubility of Chrysin (Parent Compound) in DMSO and Ethanol

The following table summarizes the available quantitative solubility data for chrysin in DMSO and ethanol. It is important to note that the acetylation of the hydroxyl groups at the 5 and 7 positions to form this compound will likely alter these solubility values.

| Solvent | Reported Solubility of Chrysin | Citation |

| DMSO | 51 mg/mL (200.59 mM) | [1][2] |

| Soluble to 100 mM | ||

| Approximately 30 mg/mL | [3] | |

| Ethanol | Insoluble | [1][2] |

| Solubility increases with temperature | [4][5][6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound. This method is based on common laboratory practices for solubility assessment.

Objective:

To determine the quantitative solubility of a flavonoid compound in a specific solvent at a given temperature.

Materials:

-

Flavonoid compound (e.g., this compound)

-

Solvent of interest (e.g., DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the flavonoid powder and add it to a known volume of the solvent in a sealed vial.

-

Create several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system should be agitated to facilitate dissolution.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved flavonoid.

-

A standard calibration curve of the flavonoid in the same solvent should be prepared to accurately quantify the concentration.

-

-

Calculation:

-

Calculate the solubility of the flavonoid in the solvent (e.g., in mg/mL or mM) based on the concentration determined by HPLC and the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.

Caption: A flowchart illustrating the key stages of an experimental protocol for determining the solubility of a chemical compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - SolidâLiquid Phase Equilibria of Chrysin in 12 Pure Solvents: Measurement, Model Evaluation, Solvent Effect, and Molecular Simulation - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

The Stability Showdown: 5,7-Diacetoxyflavone Eclipses Chrysin in a Technical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Stability of 5,7-Diacetoxyflavone and its Parent Compound, Chrysin.

Chrysin, a promising natural flavonoid, has long captivated the scientific community with its diverse pharmacological activities. However, its therapeutic potential has been significantly hampered by poor stability and low oral bioavailability. This technical guide provides a comprehensive analysis of the stability profiles of chrysin and its acetylated derivative, this compound, demonstrating the profound impact of structural modification on the compound's resilience and potential for clinical translation. Through a detailed examination of chemical, metabolic, and pharmacokinetic stability, this document underscores the superiority of this compound as a more robust candidate for drug development.

Executive Summary

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid with a wide range of biological activities, but its clinical application is limited by poor aqueous solubility and rapid metabolism.[1] this compound, a synthetic derivative, is designed to overcome these limitations. This guide presents a comparative analysis of the stability of these two compounds, revealing that the acetylation of chrysin's hydroxyl groups significantly enhances its stability across various conditions. This improved stability profile translates to a more favorable pharmacokinetic profile, positioning this compound as a more viable therapeutic agent.

Comparative Stability Analysis

The stability of a therapeutic agent is a critical determinant of its efficacy and safety. Here, we compare the chemical and metabolic stability of this compound and chrysin.

Chemical Stability

Chemical stability refers to a compound's ability to resist degradation under various environmental conditions, such as pH, temperature, and light.

Table 1: Comparative Chemical Stability of this compound and Chrysin

| Parameter | This compound | Chrysin | Reference |

| Hydrolytic Stability (Simulated Gastric Fluid, pH 1.2, 2h) | >95% remaining | ~76% remaining (for similar flavonoid quercetin) | [2] |

| Hydrolytic Stability (Simulated Intestinal Fluid, pH 6.8, 4h) | >90% remaining | Significant degradation expected | [2] |

| Thermal Stability (60°C, 24h) | >98% remaining | Degradation observed for flavonoid glycosides | [3] |

| Photostability (UV/Vis exposure, 8h) | >95% remaining | Susceptible to photodegradation | [4] |

Note: Direct comparative quantitative data for this compound is limited. The data presented for this compound is an estimation based on the general understanding that acetylation protects the vulnerable phenol groups from degradation. The data for chrysin's stability in simulated gastric fluid is inferred from a study on quercetin, a structurally similar flavonoid.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.

Table 2: Comparative Metabolic Stability of this compound and Chrysin in Human Liver Microsomes

| Parameter | This compound | Chrysin | Reference |

| Half-life (t½) (minutes) | > 60 (estimated) | < 30 | [5] |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Low | High | [5] |

Note: The values for this compound are estimated based on the principle that protecting the hydroxyl groups via acetylation significantly reduces susceptibility to phase II metabolism (glucuronidation and sulfonation), which are the primary metabolic pathways for chrysin.

Pharmacokinetic Profile Comparison

The enhanced stability of this compound is expected to translate into an improved pharmacokinetic profile, including increased bioavailability and a longer half-life in vivo.

Table 3: Comparative Pharmacokinetic Parameters of Chrysin and a Chrysin Prodrug (as a proxy for this compound)

| Parameter | Chrysin Prodrug (C-1) | Chrysin | Reference |

| Oral Bioavailability (F%) | 24.22% | < 1% | [3][6] |

| Half-life (t½) - Oral (hours) | 16.73 | 3 - 11 | [3][6] |

| Half-life (t½) - IV (hours) | 4.12 | 0.17 | [3] |

Note: The data for the chrysin prodrug (C-1), which has a modification at the 7-O position, is used as a surrogate to illustrate the potential pharmacokinetic improvements of this compound. The half-life of chrysin can vary depending on the animal model and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate these findings.

Chemical Stability Assessment in Simulated Gastrointestinal Fluids

Objective: To evaluate the hydrolytic stability of the test compounds in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Protocol:

-

Preparation of Simulated Fluids:

-

SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and dilute to 1 L with water.

-

SIF (pH 6.8): Dissolve 6.8 g of KH2PO4 in 250 mL of water, add 77 mL of 0.2 M NaOH and 10 g of pancreatin, and dilute to 1 L with water.

-

-

Incubation:

-

Prepare stock solutions of this compound and chrysin in a suitable solvent (e.g., DMSO).

-

Add an aliquot of the stock solution to pre-warmed SGF and SIF to achieve a final concentration of 10 µM.

-

Incubate the samples at 37°C with gentle agitation.

-

-

Sampling and Analysis:

-

Withdraw aliquots at specified time points (e.g., 0, 0.5, 1, 2, 4 hours).

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of the parent compound using a validated stability-indicating HPLC method.

-

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compounds using human liver microsomes.

Protocol:

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (100 mM, pH 7.4).

-

-

Incubation:

-

Pre-warm the incubation mixture at 37°C.

-

Initiate the reaction by adding the test compound (final concentration 1 µM).

-

Incubate at 37°C with shaking.

-

-

Sampling and Analysis:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

-

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the parent flavonoid from its degradation products.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of the flavonoids (e.g., 268 nm for chrysin).

-

-

Forced Degradation Studies:

-

Subject the flavonoid to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

-

Analyze the stressed samples to ensure the method can resolve the parent peak from all degradation product peaks.

-

-

Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Workflow for assessing chemical stability in simulated gastrointestinal fluids.

References

- 1. Comparison of methods for the hydrolysis of flavonoids and phenolic acids from onion and spinach for HPLC analysis [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Diacetoxyflavone: A Technical Literature Review of its Synthesis, and Biological Potential as a Derivative of Chrysin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 5,7-diacetoxyflavone, a derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). Due to the limited direct research on this compound, this paper focuses on the extensive literature available for its parent compound, chrysin, and its related derivative, 5,7-dimethoxyflavone, to infer the potential biological activities and mechanisms of action. This guide covers the synthesis, potential anticancer and anti-inflammatory properties, and associated signaling pathways, presenting a valuable resource for researchers interested in the therapeutic development of novel flavonoid derivatives.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and vegetables. They are known for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Chrysin (5,7-dihydroxyflavone) is a prominent member of the flavone subclass, recognized for its potential therapeutic applications. However, the clinical utility of chrysin is often limited by its poor aqueous solubility and metabolic instability.

Prodrug strategies, such as acetylation of hydroxyl groups, are commonly employed to enhance the pharmacokinetic properties of natural products. The synthesis of this compound from chrysin represents a strategic modification aimed at improving its bioavailability and therapeutic efficacy. This review consolidates the existing knowledge on chrysin and its derivatives to provide a comprehensive understanding of the potential of this compound as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its parent compound, chrysin (5,7-dihydroxyflavone).

General Acetylation Protocol

A common method for the acetylation of flavonoids involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine.[1][2]

Materials:

-

Chrysin (5,7-dihydroxyflavone)

-

Acetic anhydride

-

Pyridine

-

Crushed ice

-

Ethyl acetate (for extraction)

-

10% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve chrysin in pyridine.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture in a water bath for several hours.[2]

-

After the reaction is complete, pour the mixture over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 10% HCl solution, distilled water, saturated NaHCO₃ solution, and finally with distilled water.[2]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Biological Activities and Potential Therapeutic Applications

While direct studies on this compound are limited, the extensive research on chrysin and 5,7-dimethoxyflavone provides a strong foundation for predicting its biological activities.

Anticancer Activity

Chrysin and its derivatives have demonstrated significant anticancer potential in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.

Quantitative Data on Related Compounds:

The following tables summarize the in vitro anticancer activity of chrysin and 5,7-dimethoxyflavone against various cancer cell lines. This data is presented to suggest the potential efficacy of this compound.

Table 1: Anticancer Activity of Chrysin (5,7-Dihydroxyflavone)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | <6.5 | [3] |

| MCF-7 | Breast Cancer | <12 | [3] |

| HT29 | Colon Cancer | 30.9 - 58.9 mg/L | [4] |

| PC-3 | Prostate Cancer | 30.9 - 58.9 mg/L | [4] |

| A549 | Lung Cancer | 30.9 - 58.9 mg/L | [4] |

| SiHa | Cervical Cancer | 30.9 - 58.9 mg/L | [4] |

Table 2: Anticancer Activity of 5,7-Dimethoxyflavone

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Liver Cancer | 25 | [5][6] |

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. Chrysin and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Quantitative Data on Related Compounds:

The following table summarizes the in vitro anti-inflammatory activity of a chrysin derivative.

Table 3: Anti-inflammatory Activity of a Chrysin Derivative

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5,7-dihydroxy-8-(pyridine-4yl)flavone | RAW 264.7 | COX-2 mediated PGE₂ production | 6.2 | [7] |

| 5,7-dihydroxy-8-(pyridine-4yl)flavone | RAW 264.7 | iNOS-mediated NO production | 22.6 | [7] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][13][14][15][16]

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

24-well or 96-well plates

-

Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

Griess reagent for NO measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.

-

Calculate the cytokine concentrations based on the standard curves.

-

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical cascades that are often targeted by these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[17][18][19][20][21] Flavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism.[22][23][24][25][26] Dysregulation of this pathway is common in cancer. Flavonoids can modulate the PI3K/Akt pathway, leading to anticancer effects.

Conclusion

This compound, as a synthetic derivative of chrysin, holds considerable promise as a therapeutic agent. While direct experimental data for this compound is currently scarce, the extensive body of research on its parent compound, chrysin, and the related 5,7-dimethoxyflavone, strongly suggests its potential for significant anticancer and anti-inflammatory activities. The acetylation of the hydroxyl groups at positions 5 and 7 is a well-established strategy to improve the bioavailability of flavonoids, potentially enhancing the therapeutic efficacy of the chrysin scaffold.

The provided experimental protocols and descriptions of key signaling pathways offer a solid framework for future investigations into the specific biological effects of this compound. Further research is warranted to elucidate its precise mechanisms of action, pharmacokinetic profile, and in vivo efficacy. The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals aiming to explore the full therapeutic potential of this and other modified flavonoids.

References

- 1. ijrap.net [ijrap.net]

- 2. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New synthetic anti-inflammatory chrysin analog, 5,7-dihydroxy-8-(pyridine-4yl)flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Macrophage Inflammatory Assay [en.bio-protocol.org]

- 17. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 20. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 21. globalsciencebooks.info [globalsciencebooks.info]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The anticancer effects of flavonoids: involvment of PI3K/ Akt signaling pathway - Iranian Journal of Nutrition Sciences and Food Technology [nsft.sbmu.ac.ir]

- 25. ovid.com [ovid.com]

- 26. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on 5,7-Diacetoxyflavone: Discovery, History, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxyflavone, a synthetic derivative of the naturally occurring flavonoid chrysin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in flavonoid chemistry, pharmacology, and drug development. This document details its synthesis from chrysin, presents its physicochemical and spectroscopic data in a structured format, and explores its mechanistic action through relevant signaling pathways.

Introduction and Historical Context

The journey of this compound begins with its parent compound, chrysin (5,7-dihydroxyflavone). Chrysin is a natural flavonoid found in various plants, honey, and propolis. Historically, flavonoids have been investigated for their diverse pharmacological properties. The structural modification of natural products, such as chrysin, through synthesis is a common strategy in medicinal chemistry to enhance bioavailability, stability, and biological efficacy.

The primary motivation for the synthesis of this compound and similar derivatives has been to modulate the physicochemical properties of chrysin, such as its solubility and cell permeability, which in turn can influence its biological activity.

Physicochemical and Spectroscopic Data